4-Chloro-3-nitroaniline
Overview
Description
Synthesis Analysis
The synthesis of derivatives similar to 4-Chloro-3-nitroaniline, such as N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, involves multiple steps including oxidation, etherification, reduction, alkylation, and further oxidation processes, achieving a total yield of 75% (Liu Deng-cai, 2008). This demonstrates the complex synthetic pathways required to introduce specific functional groups onto the aniline ring, which directly influence the compound's reactivity and physical properties.
Molecular Structure Analysis
Studies on 4-Chloro-3-nitroaniline reveal its isomorphous nature with 4-iodo-3-nitroaniline, undergoing continuous phase transitions at different temperatures. These phase transitions and the disorder of the nitro substituents at high temperatures highlight the dynamic structural behavior of 4-Chloro-3-nitroaniline under varying thermal conditions (J. Fábry et al., 2014).
Chemical Reactions and Properties
The compound's behavior under anaerobic conditions reveals its potential for environmental remediation. Strains like Geobacter sp. KT7 and Thauera aromatica KT9 have shown the ability to degrade 2-chloro-4-nitroaniline, indicating the feasibility of bioremediation strategies for nitroaromatic pollutants (H. D. Duc, 2019).
Physical Properties Analysis
The investigation into the high- and low-temperature phases of 4-Chloro-3-nitroaniline provides insight into its physical properties, such as phase stability, disorder of nitro groups, and hydrogen bonding patterns, which are crucial for understanding its behavior in various applications and conditions (J. Fábry et al., 2014).
Chemical Properties Analysis
The crystal structures and theoretical analysis of derivatives like 2-chloro-4-nitroaniline salts reveal insights into the hydrogen bonding patterns, the role of the nitro group in weak interactions, and the vibrational properties associated with these groups. Such analyses are vital for understanding the chemical reactivity and interaction mechanisms of 4-Chloro-3-nitroaniline and its analogs (Volodymyr V. Medviediev, M. Daszkiewicz, 2021).
Scientific Research Applications
Anaerobic Degradation : 2-chloro-4-nitroaniline, a compound similar to 4-Chloro-3-nitroaniline, has been studied for its anaerobic degradation by microbial strains, revealing insights into the environmental impact and potential bioremediation strategies for nitroaromatic compounds (H. D. Duc, 2019).
Aerobic Degradation Pathway : Another study focused on the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp., providing a novel pathway for the biodegradation of this compound, which is crucial for environmental remediation (F. Khan, Deepika Pal, S. Vikram, S. Cameotra, 2013).
Toxicology : A study on the subchronic oral toxicology of 4-Chloro-3-nitroaniline in rats highlighted its toxic effects, including hemolytic anemia and testicular atrophy, contributing to the understanding of its potential health risks (J. O’Donoghue, 1986).
Material Science : The study of high- and low-temperature phases in isostructural 4-Chloro-3-nitroaniline and 4-iodo-3-nitroaniline provided insights into the physical and chemical properties of these compounds, which can be relevant for material science applications (J. Fábry, M. Dušek, P. Vanĕk, I. Rafalovskyi, J. Hlinka, J. Urban, 2014).
Nanosorbent Application : Research on the use of γ-Al2O3-bonded-3-chloropropyltrimethoxysilane nanosorbent for the binding and removal of 4-nitroaniline and 2-amino-3-nitropyridine from water demonstrates the potential application of 4-Chloro-3-nitroaniline in developing efficient nanosorbents for water purification (M. Mahmoud, A. E. Abdou, A. K. Shehata, Heba M. A. Header, Ezzat A. Hamed, 2016).
Biodegradation in Wastewater : The biodegradation potential of pure and mixed bacterial cultures for the removal of 4-nitroaniline from textile dye wastewater is crucial for environmental safety and pollution control (A. Khalid, M. Arshad, D. Crowley, 2009).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHHWGVAOVDVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052319 | |
Record name | 4-Chloro-3-nitroaniline | |
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Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow to tan solid; [Hawley] Yellow powder; [MSDSonline] | |
Record name | 4-Chloro-3-nitroaniline | |
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Solubility |
Soluble in ether, chloroform; very soluble in ethanol; slightly soluble in ligroin, Partially sol in hot water | |
Record name | 4-CHLORO-3-NITROANILINE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |
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Vapor Pressure |
0.000485 [mmHg] | |
Record name | 4-Chloro-3-nitroaniline | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
4-Chloro-3-nitroaniline | |
Color/Form |
Yellow to tan powder, Yellow needles or prisms from water; needles from petroleum ether | |
CAS RN |
635-22-3 | |
Record name | 4-Chloro-3-nitroaniline | |
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Record name | 4-Chloro-3-nitroaniline | |
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Record name | 4-Chloro-3-nitroaniline | |
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Record name | Benzenamine, 4-chloro-3-nitro- | |
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Record name | 4-Chloro-3-nitroaniline | |
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Record name | 4-chloro-3-nitroaniline | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.211 | |
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Record name | 4-CHLORO-3-NITROANILINE | |
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Record name | 4-CHLORO-3-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
103 °C | |
Record name | 4-CHLORO-3-NITROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5439 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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